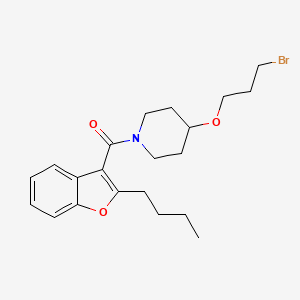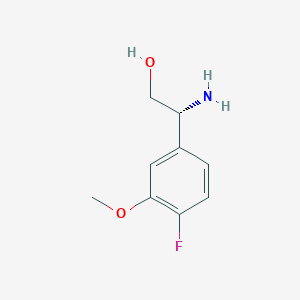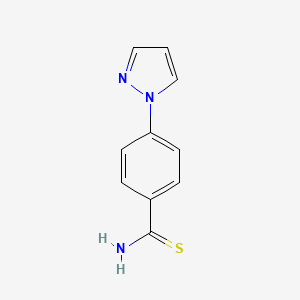
2-Chloro-6-(2-fluoropropan-2-YL)pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-(2-fluoropropan-2-yl)pyrazine is an organic compound with the molecular formula C7H8ClFN2 and a molecular weight of 174.6 g/mol . This compound belongs to the class of pyrazines, which are nitrogen-containing heterocycles. Pyrazines are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(2-fluoropropan-2-yl)pyrazine typically involves the reaction of 2-chloropyrazine with 2-fluoropropane under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-6-(2-fluoropropan-2-yl)pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of pyrazine derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents like ethanol or water.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of 2-amino-6-(2-fluoropropan-2-yl)pyrazine.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of this compound derivatives with reduced functional groups.
Applications De Recherche Scientifique
2-Chloro-6-(2-fluoropropan-2-yl)pyrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-6-(2-fluoropropan-2-yl)pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloropyrazine: Lacks the fluoropropyl group, making it less hydrophobic.
2-Fluoropyrazine: Lacks the chloropropyl group, affecting its reactivity.
6-(2-Fluoropropan-2-yl)pyrazine: Lacks the chlorine atom, altering its chemical properties.
Uniqueness
2-Chloro-6-(2-fluoropropan-2-yl)pyrazine is unique due to the presence of both chlorine and fluoropropyl groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H8ClFN2 |
|---|---|
Poids moléculaire |
174.60 g/mol |
Nom IUPAC |
2-chloro-6-(2-fluoropropan-2-yl)pyrazine |
InChI |
InChI=1S/C7H8ClFN2/c1-7(2,9)5-3-10-4-6(8)11-5/h3-4H,1-2H3 |
Clé InChI |
GSXYTVAMZJDKQH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CN=CC(=N1)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












amine](/img/structure/B13611459.png)



